kb-NB77-78

Description

Structure

3D Structure

Properties

IUPAC Name |

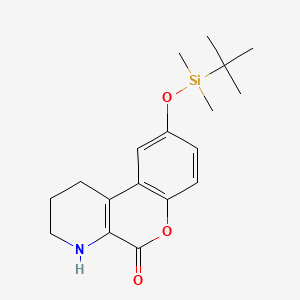

9-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3Si/c1-18(2,3)23(4,5)22-12-8-9-15-14(11-12)13-7-6-10-19-16(13)17(20)21-15/h8-9,11,19H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMWMPXUIXEQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OC(=O)C3=C2CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

kb-NB77-78 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of kb-NB77-78. This compound is notable as an inactive analog of the potent protein kinase D (PKD) inhibitor, CID755673. Understanding the characteristics of inactive analogs like this compound is crucial in drug discovery for establishing structure-activity relationships (SAR) and identifying key pharmacophores. This compound serves as a valuable negative control in studies involving PKD inhibition and the broader investigation of the benzoxoloazepinolone scaffold. This document details its chemical and physical properties, synthetic origins, and the experimental protocols used to determine its biological activity.

Chemical and Physical Properties

The chemical structure and key properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-b]pyridin-5-one | [1] |

| CAS Number | 1350622-33-1 | [1] |

| Molecular Formula | C₁₈H₂₅NO₃Si | [1] |

| Molecular Weight | 331.49 g/mol | [1] |

| SMILES String | O=C1OC2=CC=C(O--INVALID-LINK--(C(C)(C)C)C)C=C2C3=C1NCCC3 | [1] |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. |

Synthesis and Origin

This compound is not synthesized directly as a primary target but is an analog of CID797718, which itself is a by-product of the synthesis of the protein kinase D (PKD) inhibitor, CID755673. The synthesis of the core benzofuroazepinone structure of CID755673 involves a Nenitzescu reaction. This compound is a derivative of a chromenopyridine-based compound (CID797718) that is formed during this synthesis. The tert-butyldimethylsilyl (TBDMS) protecting group on the phenolic hydroxyl of this compound suggests it is a protected intermediate or a side-product from a synthetic route where this protecting group was employed.

Biological Activity

This compound is characterized as a biologically inactive analog of the protein kinase D (PKD) inhibitor, CID755673. It shows no inhibitory activity against PKD. Specifically, it does not bind to PKD1 in fluorescence polarization assays and does not affect the autophosphorylation of PKD1 at Ser916 in LNCaP prostate cancer cells. This lack of activity, in contrast to the parent compound's activity, makes it an ideal negative control for in vitro and in-cell assays studying the effects of PKD inhibition.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound, based on established methodologies for similar compounds.

Synthesis of CID755673 and Isolation of By-products

This protocol is based on the reported synthesis of CID755673, which generates by-products that are analogs of this compound.

-

Nenitzescu Reaction:

-

To a solution of 4-hydroxy-1H-indole in a suitable solvent (e.g., dichloromethane), add p-benzoquinone.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) for the formation of the cyclic adduct.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

-

Cyclization and By-product Formation:

-

Subject the crude adduct to heating in an aqueous acidic solution (e.g., acetic acid or dilute HCl).

-

During this step, the desired product, CID755673, is formed, along with the chromenopyridine by-product, CID797718.

-

Neutralize the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

-

Separate the desired product and by-products using column chromatography on silica gel.

-

-

Formation of this compound (as an analog):

-

The isolated by-product CID797718 can be further modified.

-

To a solution of CID797718 in an anhydrous solvent (e.g., DMF), add an appropriate base (e.g., imidazole) followed by tert-butyldimethylsilyl chloride (TBDMSCl).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

-

Fluorescence Polarization (FP) Assay for PKD1 Binding

This protocol is a general method to assess the binding of a compound to a target protein.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a fluorescently labeled tracer known to bind to PKD1.

-

Prepare purified, recombinant PKD1 enzyme in a suitable assay buffer (e.g., Tris-HCl buffer with additives to minimize non-specific binding).

-

-

Assay Procedure:

-

In a 384-well, low-volume, black microplate, add a fixed concentration of the fluorescent tracer and PKD1 enzyme to each well.

-

Add serial dilutions of this compound (or a known inhibitor as a positive control) to the wells. Include wells with only tracer and enzyme (no inhibitor) and wells with only tracer (no enzyme) as controls.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.

-

The polarization values (in mP units) are plotted against the logarithm of the inhibitor concentration.

-

A lack of change in polarization with increasing concentrations of this compound indicates no binding to PKD1.

-

In-Cell PKD1 Autophosphorylation Assay

This protocol determines the effect of a compound on PKD1 activity within a cellular context.

-

Cell Culture and Treatment:

-

Culture LNCaP prostate cancer cells in appropriate media until they reach 80-90% confluency.

-

Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of this compound (or a known inhibitor) for 1-2 hours.

-

-

PKD1 Activation and Cell Lysis:

-

Stimulate the cells with a known PKD activator, such as phorbol 12-myristate 13-acetate (PMA), for a short period (e.g., 15-30 minutes) to induce PKD1 autophosphorylation at Ser916.

-

Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for phosphorylated PKD1 (pSer916) and total PKD1 (as a loading control).

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the pSer916 signal to the total PKD1 signal.

-

A lack of reduction in the normalized pSer916 signal in the presence of this compound indicates no inhibition of PKD1 autophosphorylation in cells.

-

Conclusion

This compound is a well-characterized, biologically inactive molecule that serves as an essential tool for research in the field of protein kinase D signaling. Its defined chemical structure, properties, and clear lack of biological activity make it an excellent negative control for validating the on-target effects of active PKD inhibitors like CID755673. The experimental protocols outlined in this guide provide a framework for its use and for the evaluation of other potential kinase modulators.

References

Unraveling the Inactive Role of KB-NB77-78: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-NB77-78 is a synthetic organic compound that has been investigated within the context of Protein Kinase D (PKD) inhibition. This technical guide provides a comprehensive overview of the mechanism of action, or more accurately, the established lack of direct inhibitory action of this compound against PKD. It serves as a crucial negative control in studies involving its parent compounds, thereby helping to delineate specific biological effects. This document details the experimental evidence for its inactivity, provides relevant experimental protocols, and visually represents its molecular relationships and scientific role.

Introduction: A Tale of a Negative Control

This compound emerged from the structure-activity relationship (SAR) studies of the potent and selective Protein Kinase D (PKD) inhibitor, CID755673.[1] It is a direct analogue of CID797718, which itself is a synthetic by-product in the creation of CID755673.[1] The primary purpose for the synthesis and evaluation of this compound was to understand the chemical moieties essential for the PKD inhibitory activity of its parent compounds. As will be detailed, this compound was systematically proven to be inactive against PKD1, solidifying its role as a negative control in research.[2]

Mechanism of Action: The Significance of Inactivity

The mechanism of action of this compound is best described as a lack of direct interaction and inhibition of Protein Kinase D (PKD). Unlike its parent compound, CID755673, which is a potent, non-ATP competitive inhibitor of all three PKD isoforms, this compound exhibits no such activity.[1][2]

This inactivity is attributed to a key structural modification: the protection of the phenolic hydroxyl group of its immediate precursor, CID797718, with a tert-butyldimethylsilyl (TBS) group. This chemical alteration renders the molecule unable to bind to and inhibit the catalytic activity of PKD1.

The significance of this compound lies in its utility as a negative control in experimental settings. By using this compound alongside its active counterparts, researchers can confidently attribute the observed biological effects to the specific inhibition of PKD by the parent compounds, rather than to off-target effects of the chemical scaffold.

Quantitative Data: Evidence of Inactivity

The lack of inhibitory effect of this compound on PKD1 has been quantitatively demonstrated in biochemical and cellular assays. The following table summarizes the key findings.

| Compound | Assay Type | Target | Result | Reference |

| This compound | Fluorescence Polarization Assay | PKD1 | Not inhibitory | |

| This compound | Cellular PKD1 Phosphorylation | PKD1 | No effect | |

| CID755673 | Radiometric Kinase Assay | PKD1 | IC₅₀ = 182 nM | |

| CID797718 | Radiometric Kinase Assay | PKD1 | IC₅₀ = 2.34 µM |

Experimental Protocols

The following are detailed methodologies for the key experiments that established the inactive nature of this compound as cited in George et al., 2011.

Fluorescence Polarization (FP) Assay for PKD1 Binding

This assay was utilized to assess the direct binding of compounds to the PKD1 catalytic domain.

-

Principle: The assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (probe) when it binds to a larger protein (PKD1). An effective inhibitor will displace the fluorescent probe, leading to a decrease in fluorescence polarization.

-

Protocol:

-

A reaction mixture is prepared containing the PKD1 catalytic domain, a fluorescently labeled probe with known affinity for the active site, and a buffer solution.

-

This compound or control compounds are added to the mixture at varying concentrations.

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

The fluorescence polarization of the mixture is measured using a suitable plate reader.

-

A lack of change in fluorescence polarization in the presence of this compound indicates its inability to displace the fluorescent probe and bind to PKD1.

-

Cellular PKD1 Phosphorylation Assay in LNCaP Cells

This cell-based assay was used to determine the effect of compounds on the downstream signaling of PKD1 in a cellular context.

-

Principle: Activation of PKD1 leads to its autophosphorylation, which can be detected using specific antibodies. An effective inhibitor will prevent this phosphorylation.

-

Protocol:

-

LNCaP (human prostate cancer) cells are cultured under standard conditions.

-

Cells are pre-treated with this compound or control compounds for a specified duration.

-

PKD1 signaling is stimulated, typically using a phorbol ester like Phorbol 12-myristate 13-acetate (PMA).

-

Following stimulation, the cells are lysed, and the proteins are extracted.

-

The level of phosphorylated PKD1 is assessed by Western blotting using an antibody specific for the phosphorylated form of the kinase.

-

The absence of a decrease in PKD1 phosphorylation in cells treated with this compound demonstrates its lack of inhibitory activity in a cellular environment.

-

Visualizing the Relationships and Role of this compound

The following diagrams, generated using the DOT language, illustrate the synthetic lineage of this compound and its functional role as a negative control.

Caption: Synthetic relationship of this compound to its parent compounds.

Caption: Role of this compound as a negative control in PKD1 inhibition studies.

Conclusion

References

Unraveling kb-NB77-78: A Technical Overview of a PKD Inhibitor Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

kb-NB77-78 is a small molecule identified as an analog of CID797718, a known inhibitor of Protein Kinase D (PKD). Notably, this compound itself does not exhibit PKD inhibitory activity. It is categorized as a synthetic by-product related to the development of more potent PKD inhibitors, specifically emerging from the synthetic pathway of CID755673, a first-generation pan-PKD inhibitor. This technical guide provides a comprehensive overview of the available information on this compound and its chemical lineage, offering insights into its synthesis, characterization, and the biological context of its parent compounds. Due to the limited publicly available data on this compound, this document leverages information on its precursors to provide a foundational understanding for researchers.

Introduction

Protein Kinase D (PKD), a family of serine/threonine kinases, plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. Its dysregulation has been implicated in several diseases, most notably cancer. The development of small molecule inhibitors targeting PKD is therefore of significant therapeutic interest.

CID755673 was one of the first potent and selective inhibitors of PKD to be identified.[1][2] In the process of developing more potent analogs of CID755673, a by-product, CID797718, was identified. This compound is an analog of this by-product. While its parent compounds show inhibitory activity against PKD, this compound is reported to be inactive.[1] Understanding the synthesis and characterization of such "inactive" analogs is still valuable for structure-activity relationship (SAR) studies and for understanding the chemical space around a particular pharmacophore.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, the properties of its parent compounds provide a basis for understanding its likely characteristics.

| Property | CID755673 | This compound (Predicted) |

| Molecular Formula | C₁₂H₁₁NO₃ | C₁₈H₂₅NO₃Si |

| Molecular Weight | 217.22 g/mol | 331.48 g/mol |

| CAS Number | 521937-07-5 | 1350622-33-1 |

| Appearance | Solid | Solid (Predicted) |

| Solubility | Soluble in DMSO | Likely soluble in organic solvents like DMSO and DMF |

| Storage | Store at -20°C | Store at -20°C, protected from light and moisture |

Synthesis of the Core Scaffold

A definitive, published synthesis protocol for this compound is not available. However, based on its relationship to CID755673 and CID797718, a hypothetical synthetic pathway can be proposed. The synthesis of the core benzofuro[2,3-c]azepin-1-one scaffold of CID755673 is the foundational chemistry. This compound, being a silyl-containing analog of a by-product, likely arises from a variation in this synthesis, possibly through the use of silyl-protecting groups or silyl-containing reagents.

The following diagram illustrates a plausible, generalized synthetic scheme for the core structure, which could be adapted to produce this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly documented. The following are generalized protocols that would typically be employed for the synthesis and characterization of a novel small molecule of this nature.

General Synthetic Procedure (Hypothetical)

-

Reaction Setup: A solution of the precursor molecule (e.g., an intermediate in the synthesis of CID755673) is prepared in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A silylating agent (e.g., a trialkylsilyl halide or triflate) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with an appropriate reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure of the final compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to assess the purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule.

Biological Activity and Signaling Pathways

While this compound is reported to be inactive as a PKD inhibitor, its parent compound, CID755673, is a potent inhibitor of all three PKD isoforms (PKD1, PKD2, and PKD3). CID755673 exerts its effects by blocking the catalytic activity of PKD, thereby inhibiting downstream signaling pathways involved in cell proliferation and migration.

The following diagram illustrates the general signaling pathway in which PKD is involved and where a compound like CID755673 would act.

Experimental Workflow for Characterization

The characterization of a novel compound like this compound would follow a logical workflow to confirm its identity, purity, and biological activity (or lack thereof).

Conclusion

This compound represents an interesting case study in drug discovery, highlighting the importance of characterizing not only active compounds but also their inactive analogs and synthetic by-products. While direct experimental data on this compound is limited, its relationship to the PKD inhibitor CID755673 provides a valuable framework for understanding its likely chemical nature and biological context. Further research, including the publication of its synthesis and detailed characterization, would be necessary to fully elucidate its properties and potential utility in SAR studies. This guide serves as a foundational resource for researchers interested in the chemical space surrounding benzofuroazepinone-based PKD inhibitors.

References

The Inactive Analogue: A Technical Overview of kb-NB77-78 in the Context of Protein Kinase D Inhibition

For Immediate Release

This technical guide provides a comprehensive analysis of the available in vitro data for the compound kb-NB77-78. Primarily aimed at researchers, scientists, and professionals in the field of drug development, this document synthesizes the current understanding of this compound, focusing on its role as a crucial negative control in the discovery of potent Protein Kinase D (PKD) inhibitors.

Executive Summary

This compound is a synthetic organic molecule that emerged from a research program focused on the development of inhibitors for Protein Kinase D (PKD), a family of serine/threonine kinases implicated in various cellular processes and disease states. It is an analogue of CID797718, which itself is a byproduct of the synthesis of the potent PKD1 inhibitor, CID755673. The defining characteristic of this compound, as established in the scientific literature, is its lack of inhibitory activity against PKD1. This positions the compound as an important tool for structure-activity relationship (SAR) studies, helping to delineate the chemical moieties essential for PKD inhibition.

Structure-Activity Relationship and Inactivity Data

The development of this compound was part of a broader effort to understand and improve the activity of the moderately active CID797718. However, modifications to the CID797718 scaffold, which led to compounds like this compound, resulted in a complete loss of biological activity against PKD1.

| Compound | Parent Compound | Target | In Vitro Activity (Qualitative) | Reference |

| This compound | CID797718 | PKD1 | No inhibitory activity | [1] |

| CID797718 | CID755673 (byproduct) | PKD1 | Moderately active (10x less potent than CID755673) | [1] |

| CID755673 | N/A | PKD1, PKD2, PKD3 | Potent inhibitor | [1][2][3] |

This stark contrast in activity underscores the stringent structural requirements for PKD inhibition and highlights the value of inactive analogues like this compound in validating the specificity of active compounds.

Experimental Protocols: In Vitro PKD Inhibition Assay

While specific experimental details for the testing of this compound are not published, the determination of its inactivity would have been conducted using standard in vitro kinase assays employed for its parent compounds. A representative protocol is described below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PKD isoform.

Materials:

-

Recombinant human PKD1, PKD2, or PKD3 enzyme

-

[γ-³²P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

Substrate peptide (e.g., Syntide-2)

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 10 mM β-mercaptoethanol)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Phosphoric acid (0.5%)

-

Filter paper

-

Scintillation counter

Procedure:

-

A reaction mixture is prepared containing the kinase buffer, recombinant PKD enzyme, and the substrate peptide.

-

The test compound (this compound) is added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also prepared.

-

The kinase reaction is initiated by the addition of a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

-

The reaction is allowed to proceed for a specified time under conditions where the enzyme activity is in the linear range.

-

The reaction is stopped, and the reaction mixture is spotted onto filter paper.

-

The filter papers are washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the control. For a compound like this compound, no significant inhibition would be observed across the tested concentrations.

Signaling Pathways and Compound Relationships

The following diagrams illustrate the relationship between this compound and its parent compounds, as well as a typical workflow for screening kinase inhibitors.

Caption: Relationship between this compound and its parent compounds.

Caption: General workflow for in vitro screening of kinase inhibitors.

Conclusion

While this compound does not exhibit direct biological activity as a PKD inhibitor, its significance lies in its role as a negative control and a tool for elucidating the structure-activity relationships within this class of compounds. The "complete loss of PKD1 activity" observed for this compound provides valuable information for medicinal chemists and drug designers, guiding the optimization of lead compounds towards more potent and selective therapeutics. Future research may explore the activity of this compound against a broader panel of kinases to confirm its specificity of inaction or to uncover unexpected off-target effects.

References

Unraveling the Structure-Activity Relationship of Benzofuroazepinone-Based PKD Inhibitors: A Technical Guide to CID755673, CID797718, and kb-NB77-78

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relationship between three structurally related compounds: the potent Protein Kinase D (PKD) inhibitor CID755673, its less active synthetic precursor CID797718, and the inactive analogue kb-NB77-78. A comprehensive understanding of the nuanced structural differences that dictate their profound variance in biological activity offers critical insights for the rational design of novel kinase inhibitors. This document details their structure-activity relationship (SAR), presents key quantitative data, outlines experimental protocols for their characterization, and visualizes the pertinent biological pathways and logical relationships.

Core Compounds and Their Interrelation

The three compounds at the center of this guide originate from a shared synthetic pathway, yet exhibit a stark hierarchy in their ability to inhibit the Protein Kinase D (PKD) family of serine/threonine kinases.

-

CID755673 : A potent, cell-active, and selective pan-PKD inhibitor, widely utilized as a chemical probe to elucidate the cellular functions of PKD.[1][2][3] Its chemical name is 2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one.[4]

-

CID797718 : A synthetic by-product in the generation of CID755673, CID797718 is a significantly less potent inhibitor of PKD1.[5]

-

This compound : An analogue of CID797718, this compound is also a by-product of the CID755673 synthesis and is reported to be devoid of PKD inhibitory activity.

The relationship between these molecules provides a classic example of a structure-activity relationship, where minor modifications to a chemical scaffold lead to a dramatic loss of biological function. This is visually represented in the following diagram.

Quantitative Data: A Comparative Analysis

The inhibitory potential of CID755673 and its analogues against the PKD family and other related kinases has been quantified through in vitro kinase assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency and selectivity.

Table 1: Inhibitory Activity against PKD Isoforms

| Compound | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) |

| CID755673 | 182 | 280 | 227 |

| CID797718 | 7000 | Not Reported | Not Reported |

| This compound | No Inhibition | No Inhibition | No Inhibition |

Table 2: Kinase Selectivity Profile of CID755673

| Kinase | IC50 (µM) |

| PKC | >10 |

| CAK | 15.3 |

| PLK1 | 20.3 |

| CAMKIIα | 40.5 |

| Akt | >50 |

The PKD Signaling Pathway and Point of Inhibition

Protein Kinase D is a family of serine/threonine kinases that act as crucial regulators of a multitude of cellular processes. The activation of PKD is a downstream event following the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG recruits both PKD and Protein Kinase C (PKC) to the cell membrane, where PKC phosphorylates and activates PKD. Once activated, PKD can translocate to various cellular compartments, including the Golgi apparatus and the nucleus, to phosphorylate a diverse range of substrates, thereby regulating processes such as protein trafficking, cell migration, and gene expression. CID755673 exerts its inhibitory effect at the level of PKD itself, preventing the phosphorylation of its downstream targets.

References

- 1. CID-755673 Datasheet DC Chemicals [dcchemicals.com]

- 2. CID 755673 (3327) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CID 755673 | Protein Kinase D | Tocris Bioscience [tocris.com]

- 5. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Laboratory Landscape of kb-NB77-78: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount for reliable and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of the solubility and stability of kb-NB77-78, an analogue of the protein kinase D (PKD) inhibitor CID755673, often utilized as a negative control in kinase assays.

This document outlines the known solubility parameters of this compound in various common laboratory solvents and details its stability under different storage conditions. Furthermore, it provides generalized experimental protocols for determining these crucial characteristics, offering a framework for in-house validation and further studies.

Core Physicochemical Data

The following tables summarize the key solubility and stability data for this compound, facilitating easy reference for experimental design.

Table 1: Solubility of this compound

| Solvent | Concentration | Molar Equivalent (MW: 331.48 g/mol ) | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[1] | ~75.42 mM[1] | Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic.[1] |

| Dimethylformamide (DMF) | 30 mg/mL | ~90.50 mM | |

| Ethanol | 20 mg/mL | ~60.33 mM | |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | ~0.90 mM | |

| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL[2][3] | ≥ 7.54 mM | This formulation is suitable for in vivo studies. |

Table 2: Stability and Storage of this compound

| Format | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | 3 years | |

| 4°C | 2 years | ||

| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquoting the solution is recommended to avoid repeated freeze-thaw cycles. |

| -20°C | 1 year | ||

| 4°C (in DMSO) | 2 weeks | For short-term storage. |

Experimental Protocols

While specific, detailed experimental procedures for the determination of this compound's solubility and stability are not publicly available, this section outlines generalized and widely accepted methodologies that can be adapted for this purpose.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed container. The excess solid should be clearly visible.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO).

-

Analyze the supernatant and the standard solutions by a validated HPLC method to determine the concentration of this compound in the supernatant.

-

The determined concentration represents the aqueous solubility of this compound under the specified conditions.

Protocol for Assessing Chemical Stability in Solution

This protocol describes a general approach to evaluating the stability of this compound in a given solvent over time, which is crucial for ensuring the integrity of stock solutions.

Materials:

-

Stock solution of this compound in the desired solvent (e.g., DMSO)

-

Incubator or temperature-controlled chamber

-

HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

-

Autosampler vials

Procedure:

-

Prepare a stock solution of this compound at a known concentration.

-

Aliquot the solution into multiple vials to be tested at different time points.

-

Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light if the compound is light-sensitive.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from storage.

-

Allow the sample to reach room temperature.

-

Analyze the sample using a validated, stability-indicating HPLC method.

-

Quantify the peak area of the parent this compound compound and any new peaks that may correspond to degradation products.

-

Calculate the percentage of the initial concentration of this compound remaining at each time point to determine its stability under the tested conditions.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental processes involving this compound.

Caption: Workflow for Aqueous Solubility Determination.

Caption: Workflow for Chemical Stability Assessment.

References

In-depth Technical Guide: kb-NB77-78 (CAS Number 1350622-33-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

kb-NB77-78, identified by CAS number 1350622-33-1, is a synthetic compound that serves as a critical negative control in the study of Protein Kinase D (PKD) signaling. It is an inactive analog of the potent and selective PKD inhibitor, CID755673.[1][2] Understanding the properties of this compound is essential for researchers investigating the PKD pathway, as it allows for the differentiation of specific PKD-mediated effects from off-target or non-specific interactions of active compounds. This guide provides a comprehensive overview of the technical information available for this compound, including its chemical properties, biological inactivity, and the context of the signaling pathway it was designed not to perturb.

Chemical and Physical Properties

This compound is a derivative of the chromenopyridine scaffold.[3] Its systematic IUPAC name is 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-b]pyridin-5-one.[1] The compound is supplied as a crystalline solid and is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.

| Property | Value | Reference |

| CAS Number | 1350622-33-1 | |

| Molecular Formula | C₁₈H₂₅NO₃Si | |

| Molecular Weight | 331.5 g/mol | |

| IUPAC Name | 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H-benzopyrano[3,4-b]pyridin-5-one | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | DMF: ~30 mg/mL, DMSO: ~25 mg/mL, Ethanol: ~20 mg/mL | |

| Storage | -20°C |

Biological Inactivity and Role as a Negative Control

This compound was developed as an inactive analog of CID755673, a potent inhibitor of Protein Kinase D (PKD). The primary utility of this compound in research is to serve as a negative control in experiments involving PKD inhibitors. By using this compound alongside its active counterparts, researchers can confirm that the observed biological effects are due to the specific inhibition of PKD and not a result of the chemical scaffold or other non-specific interactions.

Comparative Analysis of PKD Inhibition

The inhibitory activity of CID755673 and the lack thereof for its analogs, including the class of compounds to which this compound belongs, were determined through in vitro kinase assays. The following table summarizes the inhibitory concentrations (IC50) of CID755673 against PKD isoforms, highlighting the data that underscores the inactivity of its analogs. While specific IC50 data for this compound is not published, it is characterized as inactive based on its structural modifications which are known to abolish PKD1 activity.

| Compound | Target | IC₅₀ (µM) | Assay Type | Reference |

| CID755673 | PKD1 | 0.182 | Radiometric | |

| CID797718 (precursor to this compound scaffold) | PKD1 | >10 | IMAP-FP | |

| Analogs with substitutions on the phenolic hydroxyl group | PKD1 | >10 | IMAP-FP |

IMAP-FP: Immobilized Metal Affinity for Phosphochemicals - Fluorescence Polarization

The design of this compound involved modification of the phenolic hydroxyl group present in the active parent compound, a functional group shown to be critical for PKD1 inhibitory activity. Substitution of this group, as in this compound, results in a complete loss of activity against PKD1.

Experimental Protocols

The determination of PKD inhibitory activity for the class of compounds including CID755673 and its inactive analogs was primarily conducted using a fluorescence polarization (FP) assay.

Fluorescence Polarization (FP) Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a fluorescently labeled substrate by a kinase.

Principle: A fluorescently labeled peptide substrate, when phosphorylated by the kinase, is captured by a binding agent, resulting in a high fluorescence polarization signal. In the presence of an inhibitor, the substrate remains unphosphorylated and unbound, leading to a low polarization signal.

Materials:

-

PKD1 enzyme

-

Fluorescently labeled peptide substrate (e.g., FAM-PKD-tide)

-

ATP

-

Assay buffer (e.g., HEPES buffer with MgCl₂, Brij-35, and DTT)

-

Binding agent (e.g., IMAP beads)

-

Test compounds (e.g., CID755673, this compound) dissolved in DMSO

-

384-well microplates

Procedure:

-

A solution of the test compound at various concentrations is pre-incubated with the PKD1 enzyme in the assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of the fluorescently labeled peptide substrate and ATP.

-

The reaction is allowed to proceed for a set time at room temperature.

-

The binding agent is added to the wells to capture the phosphorylated substrate.

-

The plate is incubated to allow for the binding reaction to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The Protein Kinase D (PKD) Signaling Pathway

To fully appreciate the significance of this compound as a negative control, it is essential to understand the signaling pathway that its active analog, CID755673, inhibits. PKD is a family of serine/threonine kinases that act as key regulators in various cellular processes, including cell proliferation, migration, and apoptosis.

Pathway Overview: The activation of PKD is typically initiated by signals from G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol triphosphate (IP3). DAG recruits both Protein Kinase C (PKC) and PKD to the cell membrane. PKC then phosphorylates and activates PKD. Once activated, PKD can translocate to various cellular compartments, including the nucleus and Golgi apparatus, to phosphorylate a range of downstream targets, ultimately influencing gene expression and other cellular functions.

Caption: The canonical Protein Kinase D (PKD) signaling pathway and points of modulation.

Conclusion

References

The Critical Role of the Inactive Analog kb-NB77-78 in Elucidating Protein Kinase D Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Protein Kinase D (PKD) is a family of serine/threonine kinases consisting of three isoforms: PKD1, PKD2, and PKD3. These kinases are pivotal downstream effectors of diacylglycerol (DAG) signaling and are implicated in a wide array of cellular processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of PKD signaling has been linked to several diseases, most notably cancer. The study of PKD signaling and the development of targeted therapies necessitate specific and well-characterized molecular tools. Small molecule inhibitors are invaluable in this regard, but their utility is critically dependent on rigorous experimental design, which includes the use of appropriate negative controls. This technical guide focuses on the role of kb-NB77-78, an inactive analog of a known PKD inhibitor, as an essential negative control for validating on-target effects in PKD signaling research.

This compound: An Essential Negative Control

This compound is a close structural analog of CID797718, a compound identified as a Protein Kinase D inhibitor.[1][2] However, unlike its parent compound, this compound exhibits no inhibitory activity against PKD.[1][2] This characteristic makes it an ideal negative control for experiments utilizing active PKD inhibitors. By using a structurally similar but biologically inactive molecule, researchers can distinguish the specific effects of PKD inhibition from potential off-target or non-specific effects of the chemical scaffold.

The primary application of this compound is to ensure that the observed cellular or biochemical phenotype is a direct consequence of PKD inhibition by the active compound and not an artifact.

Quantitative Data: A Tale of Activity and Inactivity

To appreciate the role of this compound, it is useful to compare its lack of activity with the potency of active PKD inhibitors. The following tables summarize the inhibitory concentrations (IC50) of several known PKD inhibitors and highlight the contrasting profile of this compound.

Table 1: Inhibitory Activity of Selected Pan-PKD Inhibitors

| Compound | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) |

| CRT0066101 | 1 | 2.5 | 2 |

| BPKDi | 1 | 9 | 1 |

| kb-NB142-70 | 28.3 | 58.7 | 53.2 |

| CID755673 | 182 | 280 | 227 |

This table presents data for potent, cell-active, pan-PKD inhibitors to provide a reference for the activity levels expected from a true inhibitor.[3]

Table 2: Biological Activity of this compound and its Parent Compound

| Compound | PKD1 IC50 (µM) | Notes |

| CID797718 | ~2 (approx. 10x less potent than CID755673) | Parent compound with PKD inhibitory activity. |

| This compound | n.d. | Inactive analog, used as a negative control. |

"n.d." (not determined) in this context indicates a lack of significant inhibitory activity at concentrations where active compounds show potent inhibition.

Experimental Protocols: Validating On-Target PKD Inhibition

The use of this compound as a negative control is best illustrated through a typical experimental workflow designed to assess the efficacy of a PKD inhibitor in a cellular context. A common method is to measure the inhibition of phorbol ester-induced PKD autophosphorylation.

Protocol: Western Blot Analysis of PKD1 Autophosphorylation

This protocol describes how to assess the ability of a PKD inhibitor to block phorbol 12-myristate 13-acetate (PMA)-induced autophosphorylation of endogenous PKD1 at Serine 916 in LNCaP prostate cancer cells, using this compound as a negative control.

1. Cell Culture and Treatment:

- Culture LNCaP cells in appropriate media until they reach 70-80% confluency.

- Pre-treat the cells for 45 minutes with various concentrations of the active PKD inhibitor (e.g., CID755673) or with an equivalent concentration of this compound. Include a vehicle-only control (e.g., DMSO).

- Stimulate the cells with 10 nM PMA for 20 minutes to induce PKD activation and autophosphorylation.

2. Cell Lysis:

- Following stimulation, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells by adding ice-cold lysis buffer (e.g., 200 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors).

- Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

4. Western Blotting:

- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PKD1 (pSer916).

- Wash the membrane three times with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PKD1 or a loading control protein (e.g., GAPDH or β-actin).

- Perform densitometry analysis on the Western blot bands to quantify the levels of phosphorylated PKD1 relative to total PKD1.

Expected Outcome:

-

Vehicle Control + PMA: Strong signal for pSer916-PKD1.

-

Active Inhibitor + PMA: Dose-dependent decrease in the pSer916-PKD1 signal.

-

This compound + PMA: No significant decrease in the pSer916-PKD1 signal compared to the vehicle control.

Visualizing Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the canonical PKD activation pathway and the logical workflow for using this compound as a negative control.

Caption: Canonical Protein Kinase D (PKD) activation pathway.

Caption: Experimental workflow using this compound as a negative control.

Conclusion

In the study of protein kinase D signaling, the inactive analog this compound serves an indispensable role. While active inhibitors are the tools used to probe function, the data they generate can only be interpreted with confidence when coupled with rigorous controls. This compound provides the necessary baseline to attribute observed biological effects directly to the inhibition of PKD, thereby preventing misinterpretation of data arising from off-target effects of a given chemical scaffold. For researchers in both academic and industrial settings, the proper use of such negative controls is a cornerstone of robust scientific inquiry and is critical for the validation of PKD as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for the Characterization of Novel Compounds in Cell Culture: A Template Using kb-NB77-78 as an Example

Disclaimer: The following application notes and protocols are a generalized template for the characterization of a novel chemical compound in a cell culture setting. As of the date of this document, there is no publicly available scientific literature detailing the biological activity, mechanism of action, or established cell culture protocols for kb-NB77-78. The information provided herein is for illustrative purposes and should be adapted based on empirical data obtained through primary research.

Introduction

This compound is a chemical compound identified as an analog of CID797718 and a synthetic by-product of the Protein Kinase D1 (PKD1) inhibitor, CID755673.[1][2][3] It is crucial to note that, unlike its parent compound, This compound has been reported to exhibit no inhibitory activity against PKD .[1][4] This lack of known biological function necessitates a systematic approach to determine its potential effects on cultured cells.

This document provides a general framework for researchers and drug development professionals to begin the characterization of unstudied compounds like this compound.

Compound Specifications

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1350622-33-1 | |

| Molecular Formula | C18H25NO3Si | |

| Molecular Weight | 331.49 g/mol | |

| Appearance | Powder | |

| Storage (Powder) | -20°C for long term (months to years) | |

| Storage (in DMSO) | 4°C for 2 weeks, -80°C for 6 months |

Hypothetical Experimental Workflow

The following diagram illustrates a general workflow for the initial characterization of a novel compound in cell culture.

Protocol: Initial Assessment of Cytotoxicity

This protocol outlines a general method for determining the cytotoxic potential of an uncharacterized compound using a common cell viability assay.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected mammalian cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well clear-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., acidified isopropanol)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response experiment. It is advisable to start with a broad range of concentrations (e.g., 0.1 µM to 100 µM).

-

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture flask.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.

-

Include wells with vehicle control (medium with the same percentage of DMSO as the highest concentration of the compound) and untreated controls (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Normalize the absorbance readings of the treated wells to the vehicle control wells.

-

Plot the normalized viability data against the log of the compound concentration to generate a dose-response curve.

-

If a dose-dependent decrease in viability is observed, calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

-

Hypothetical Signaling Pathway Investigation

Should initial screening reveal a consistent cellular phenotype, further investigation into the underlying signaling pathways would be warranted. The diagram below illustrates a hypothetical scenario where a compound is found to modulate the NF-κB signaling pathway, a central regulator of inflammation and cell survival.

Conclusion

While this compound is commercially available, its biological function remains uncharacterized. The protocols and workflows presented here provide a foundational approach for the systematic investigation of this and other novel compounds. Any research into the effects of this compound should begin with broad screening assays to identify a biological context, followed by more targeted experiments to elucidate its mechanism of action. Researchers are encouraged to publish their findings to contribute to the collective understanding of this compound.

References

Application Note and Protocol: Preparation of kb-NB77-78 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

kb-NB77-78 is a chemical compound used in research settings. Accurate preparation of stock solutions is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Compound Information

| Property | Value |

| Chemical Name | 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-b]pyridin-5-one[1] |

| Molecular Formula | C₁₈H₂₅NO₃Si[1] |

| Molecular Weight | 331.49 g/mol [1] |

| Appearance | Solid powder[1] |

| Purity | >98% (refer to Certificate of Analysis)[1] |

| Solubility | Soluble in DMSO |

Materials and Equipment

-

This compound solid powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Microcentrifuge tubes or vials (sterile, appropriate size)

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

-

Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg of the compound.

-

Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

-

Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. A clear solution should be obtained. Gentle warming (to 37°C) can be applied if necessary to aid dissolution, but avoid excessive heat.

-

Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquoted stock solutions as recommended in the table below.

Quantitative Data: Stock Solution Preparation Table

The following table provides solvent volumes required to prepare stock solutions of various concentrations from a given mass of this compound (based on a molecular weight of 331.49 g/mol ).

| Mass of this compound | Volume of DMSO for 1 mM Solution | Volume of DMSO for 5 mM Solution | Volume of DMSO for 10 mM Solution |

| 1 mg | 3.02 mL | 0.60 mL | 0.30 mL |

| 5 mg | 15.08 mL | 3.02 mL | 1.51 mL |

| 10 mg | 30.17 mL | 6.03 mL | 3.02 mL |

Note: Batch-specific molecular weights may vary slightly. For the most accurate preparations, recalculate the required solvent volumes based on the molecular weight provided on the product's Certificate of Analysis.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and its stock solutions.

| Form | Storage Temperature | Duration |

| Solid Powder | -20°C | Long term (months to years) |

| 0 - 4°C | Short term (days to weeks) | |

| Stock Solution in DMSO | -80°C | Up to 2 years |

| -20°C | Up to 1 year |

For in-vivo experiments, a working solution can be prepared by diluting the DMSO stock solution in a suitable vehicle like corn oil. For example, a 100 µL DMSO stock solution (25.0 mg/mL) can be added to 900 µL of corn oil and mixed evenly.

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for complete safety information.

Workflow Diagram

Caption: Workflow for this compound stock solution preparation and storage.

References

Application Notes and Protocols: The Use of kb-NB77-78 in Kinase Activity Assays

A Lack of Identified Kinase Targets Precludes Specific Assay Development

Extensive investigation into the scientific literature and available biochemical data reveals that kb-NB77-78 is a compound with no currently identified specific kinase target. While it is known to be an analog of CID797718 and a synthetic by-product of the Protein Kinase D (PKD) inhibitor, CID755673, studies have shown that this compound itself does not exhibit inhibitory activity against PKD[1]. The absence of a known kinase target for this compound makes it impossible to provide specific, detailed application notes and protocols for its use in kinase activity assays as requested.

The development of a robust kinase activity assay is fundamentally dependent on understanding the interaction between the inhibitor and its specific kinase target. This knowledge is essential for:

-

Designing relevant experimental protocols: Key parameters such as the choice of kinase, substrate, buffer conditions, and inhibitor concentrations are all determined by the specific kinase being targeted.

-

Generating meaningful quantitative data: IC50 values, Ki constants, and dose-response curves are all measures of a compound's potency and selectivity for a particular kinase. Without a known target, these values cannot be determined.

-

Visualizing signaling pathways: Diagrams of signaling pathways are used to illustrate the mechanism of action of an inhibitor within a cellular context. As the molecular target of this compound is unknown, its impact on any signaling pathway cannot be depicted.

Given the lack of a known kinase target for this compound, we are unable to provide the requested detailed application notes, protocols, quantitative data tables, and signaling pathway diagrams.

General Principles for Characterizing Novel Kinase Inhibitors

For researchers interested in determining the potential kinase targets of uncharacterized compounds like this compound, a general workflow can be followed. This typically involves a series of screening and validation assays.

Experimental Workflow for Target Identification and Assay Development

Caption: Workflow for identifying kinase targets and developing assays.

Hypothetical Application Note and Protocol Template

Should a specific kinase target for this compound be identified in the future, the following template can be used to structure the application notes and protocols.

Application Note: Characterization of [Identified Kinase] Inhibition by this compound

Introduction

This application note describes the use of this compound to inhibit the activity of [Identified Kinase]. [Provide a brief background on the kinase, its biological function, and its relevance as a drug target].

Materials and Methods

Reagents:

-

This compound (prepared in DMSO)

-

Recombinant human [Identified Kinase]

-

[Specific Substrate] for [Identified Kinase]

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection Reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

Protocol: In Vitro Kinase Assay

A detailed, step-by-step protocol for performing the kinase assay would be provided here, including reagent concentrations, incubation times, and detection methods.

Results

Table 1: Inhibitory Activity of this compound against [Identified Kinase]

| Compound | Target Kinase | IC50 (nM) |

| This compound | [Identified Kinase] | [Value] |

Figure 1: Dose-Response Curve for this compound Inhibition of [Identified Kinase]

A graph showing the dose-dependent inhibition of the target kinase by this compound would be presented here.

Signaling Pathway

Caption: Inhibition of the [Identified Kinase] signaling pathway by this compound.

Until a specific kinase target for this compound is identified and validated, the development of detailed and meaningful application notes and protocols for its use in kinase activity assays remains speculative. The scientific community is encouraged to perform broad screening assays to elucidate the biological function of this compound.

References

Application of kb-NB77-78 in Cellular Imaging: Information Not Available

Extensive research has yielded no evidence to support the application of the chemical compound kb-NB77-78 in cellular imaging studies. Publicly available scientific literature and databases do not contain information on its use as a fluorescent probe, dye, or any other type of imaging agent. Therefore, detailed application notes and experimental protocols for its use in this context cannot be provided.

Chemical Identity of this compound

This compound is identified as an analog of the compound CID797718. It is also described as a by-product in the synthesis of CID755673, which is an inhibitor of Protein Kinase D (PKD). It is crucial to note that while its parent compound is biologically active, this compound is reported to show no inhibitory activity towards PKD.

| Property | Value |

| CAS Number | 1350622-33-1 |

| Molecular Formula | C18H25NO3Si |

| Molecular Weight | 331.48 g/mol |

| Relationship to other compounds | Analog of CID797718; By-product of CID755673 synthesis |

| Reported Biological Activity | No Protein Kinase D (PKD) inhibitory activity |

Signaling Pathway Context: The Parent Compound

While this compound itself is not implicated in cellular imaging or signaling studies, its parent compound, CID755673, is a known inhibitor of the Protein Kinase D (PKD) signaling pathway. PKD is a family of serine/threonine kinases that play a role in various cellular processes, including cell proliferation, migration, and immune responses. Inhibitors of this pathway are utilized by researchers to investigate these fundamental cellular functions.

Below is a generalized representation of a signaling pathway that could be investigated using a PKD inhibitor like the parent compound of this compound. This diagram is for illustrative purposes to provide context on the type of research area related to this compound's chemical family, and does not represent any function of this compound itself.

A simplified diagram of a signal transduction pathway involving Protein Kinase D (PKD).

Experimental Protocols: Not Applicable

Due to the absence of any documented use of this compound in cellular imaging, no experimental protocols can be provided. This includes, but is not limited to, information regarding:

-

Fluorophore excitation and emission spectra

-

Optimal concentrations for cell staining

-

Cell preparation and fixation methods

-

Imaging buffer and mounting media compatibility

-

Microscopy setup and acquisition parameters

-

Potential for phototoxicity or photobleaching

kb-NB77-78: Application Notes and Protocols for an Inactive PKD Analog

For research use only. Not for use in humans or animals.

Introduction

kb-NB77-78 is a chemical compound that is structurally analogous to CID797718.[1][2][3][4] It is notable as a synthetic by-product generated during the creation of CID755673, a known inhibitor of Protein Kinase D (PKD).[2] Crucially, experimental data indicates that unlike its parent compounds, this compound does not exhibit inhibitory activity against PKD. Therefore, it is best utilized in research settings as a negative control in experiments involving PKD inhibitors to ensure that observed effects are due to PKD inhibition and not off-target or compound scaffold effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1350622-33-1 | |

| Molecular Formula | C18H25NO3Si | |

| Molecular Weight | 331.49 g/mol | |

| Exact Mass | 331.1604 | |

| IUPAC Name | 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H-benzopyrano[3,4-b]pyridin-5-one |

Compound Relationship and Context

This compound's primary relevance in research is defined by its relationship to the active PKD inhibitors CID755673 and its analogue CID797718. Understanding this context is essential for its proper application as a negative control.

Caption: Relationship of this compound to active PKD inhibitors.

Recommended Working Concentrations

As this compound is characterized as an inactive analog, there are no established "working concentrations" for achieving a specific biological effect. Instead, its concentration should match the dose-response range used for the active PKD inhibitors (e.g., CID755673 or CID797718) in a given experiment. This ensures that any lack of response can be confidently attributed to its inert nature towards the target.

Protocols

Stock Solution Preparation

Due to its limited solubility in aqueous solutions, a stock solution of this compound should be prepared in an organic solvent.

-

Recommended Solvent: Dimethyl sulfoxide (DMSO).

-

Storage of Stock Solution: Store at -20°C for up to two weeks or at -80°C for up to six months.

In Vivo Formulation Protocol

For animal studies, a specific formulation is required to achieve solubility and administration. The following protocol is recommended for preparing a working solution for in vivo experiments.

Important: It is recommended to prepare this solution freshly on the day of use.

Materials:

-

This compound powder

-

DMSO

-

Corn Oil

Procedure:

-

Begin by dissolving the this compound powder in DMSO to create a concentrated stock.

-

Add the DMSO stock to the corn oil to achieve the final desired concentration. The recommended final solvent ratio is 10% DMSO and 90% corn oil by volume.

-

Ensure the solution is thoroughly mixed. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.

-

The final solution should have a solubility of at least 2.5 mg/mL (7.54 mM).

Caption: Workflow for preparing this compound for in vivo experiments.

References

Application Notes and Protocols for In Vivo Studies of kb-NB77-78

Disclaimer: The compound "kb-NB77-78" is not found in publicly available scientific literature. The following application notes and protocols are provided as a generalized template for a novel small molecule inhibitor. The hypothetical mechanism of action and experimental details should be adapted based on the specific characteristics of the compound being investigated.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor. These application notes provide a comprehensive guide for conducting preclinical in vivo animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound. The protocols outlined below are intended for researchers, scientists, and drug development professionals and are based on established methodologies for in vivo compound evaluation.

Hypothetical Mechanism of Action: MAPK/ERK Pathway Inhibition

For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of a key kinase in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a common target for therapeutic intervention.

Caption: Hypothetical MAPK/ERK signaling pathway targeted by this compound.

Experimental Protocols

The following protocols provide a framework for conducting in vivo efficacy studies of this compound in a tumor xenograft model.

-

Species/Strain: Athymic Nude (nu/nu) or NOD-scid gamma (NSG) mice are recommended for human tumor xenograft models.

-

Age/Weight: Mice should be 6-8 weeks old and weigh between 18-22 grams at the start of the study.

-

Housing: Animals should be housed in individually ventilated cages under specific pathogen-free (SPF) conditions. A 12-hour light/dark cycle should be maintained, with ad libitum access to food and water.

-

Acclimatization: All animals should undergo a minimum of a 7-day acclimatization period before any experimental procedures are initiated.

-

Cell Culture: The selected human cancer cell line (e.g., A375 for melanoma, HT-29 for colorectal cancer) should be cultured in the recommended medium and harvested during the exponential growth phase.

-

Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) is subcutaneously injected into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth should be monitored 2-3 times per week using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

Caption: General experimental workflow for in vivo efficacy studies.

-

Formulation: this compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline). The stability and solubility of the formulation should be confirmed prior to the study.

-

Dose Levels: A minimum of three dose levels of this compound and a vehicle control group are recommended. Dose selection should be based on prior in vitro potency and any available pharmacokinetic data.

-

Route of Administration: The route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) should be chosen based on the compound's properties and intended clinical application.

-

Dosing Schedule: A daily (QD) or twice-daily (BID) dosing schedule for 14-21 days is a common starting point.

-

Tumor Measurements: Tumor dimensions should be measured 2-3 times per week.

-

Body Weight: Animal body weight should be recorded at the same frequency as tumor measurements to monitor for toxicity.

-

Clinical Observations: Daily clinical observations should be made to assess the overall health of the animals (e.g., changes in posture, activity, fur texture).

-

Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

Data Presentation

Quantitative data from the in vivo study should be summarized in a clear and concise manner. The following tables provide templates for presenting efficacy and toxicity data.

Table 1: Antitumor Efficacy of this compound in Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle | 0 | QD | 1850 ± 210 | - | - |

| This compound | 10 | QD | 1100 ± 150 | 40.5 | <0.05 |

| This compound | 30 | QD | 650 ± 95 | 64.9 | <0.01 |

| This compound | 100 | QD | 250 ± 45 | 86.5 | <0.001 |

Table 2: Toxicity Profile of this compound

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM (Day 21) | Mortality | Clinical Signs of Toxicity |

| Vehicle | 0 | +5.2 ± 1.5 | 0/10 | None observed |

| This compound | 10 | +4.8 ± 1.8 | 0/10 | None observed |

| This compound | 30 | +2.1 ± 2.0 | 0/10 | None observed |

| This compound | 100 | -3.5 ± 2.5 | 0/10 | Mild, transient lethargy |

Concluding Remarks

These application notes and protocols provide a standardized approach for the in vivo evaluation of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data to support further preclinical and clinical development. It is imperative to adapt these protocols based on the specific characteristics of this compound and to conduct all animal studies in accordance with institutional and national animal welfare regulations.

Application Notes and Protocols for Experimental Design Using kb-NB77-78 as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of signal transduction pathways, the use of specific inhibitors is crucial for elucidating the function of individual kinases. Protein Kinase D (PKD) is a family of serine/threonine kinases involved in diverse cellular processes, including cell proliferation, differentiation, and membrane trafficking. Small molecule inhibitors targeting PKD are valuable tools for investigating its biological roles. However, to ensure that the observed effects of a kinase inhibitor are due to the specific inhibition of the intended target and not off-target effects of the chemical scaffold, a proper negative control is essential.